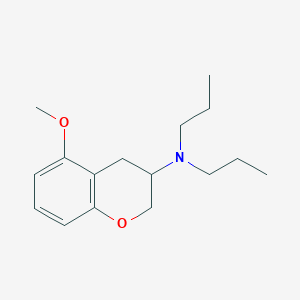

5-Methoxy-3-(di-n-propylamino)chroman

概述

描述

(5-Methoxy-chroman-3-yl)-dipropyl-amine: is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has been investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

准备方法

合成路线和反应条件: (5-甲氧基-色满-3-基)-二丙基胺的合成通常涉及以下步骤:

起始原料: 合成从制备5-甲氧基-色满开始。

胺的引入: 然后在特定条件下使色满衍生物与二丙胺反应,以引入胺基。

工业生产方法: 虽然详细的工业生产方法并不容易获得,但大规模合成可能会涉及优化反应条件,以确保高产率和纯度。这可能包括使用催化剂、控制温度和纯化技术,例如重结晶或色谱法。

化学反应分析

反应类型:

氧化: (5-甲氧基-色满-3-基)-二丙基胺可以进行氧化反应,通常使用过氧化氢或高锰酸钾等试剂。

还原: 还原反应可能涉及使用还原剂,例如氢化锂铝。

取代: 该化合物可以参与取代反应,其中官能团在特定条件下被其他官能团取代。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 氢化锂铝,硼氢化钠。

取代: 卤化剂,亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成相应的酮或醛,而还原可能生成醇。

科学研究应用

化学:

生物学:

神经药理学: 该化合物因其对神经递质系统,特别是血清素受体的潜在影响而被研究。

医学:

治疗潜力: 目前正在进行研究以探索其作为各种神经系统疾病治疗剂的潜力。

工业:

化学中间体: 它可能作为合成其他具有生物活性的化合物的中间体。

作用机制

(5-甲氧基-色满-3-基)-二丙基胺的作用机制涉及其与特定分子靶标(如血清素受体)的相互作用。通过与这些受体结合,它可以调节神经递质活性,这可能导致各种药理作用。确切的途径和分子相互作用是正在进行的研究主题。

相似化合物的比较

类似化合物:

- (5-乙氧基-色满-3-基)-二丙基胺

- (5-甲氧基-色满-3-基)-二乙基胺

比较:

- 结合亲和力: (5-甲氧基-色满-3-基)-二丙基胺可能与其类似物相比表现出不同的结合亲和力,从而影响其药理特性。

- 化学性质: 烷基基团(例如乙基与丙基)的变化会影响化合物的溶解度、稳定性和反应性。

结论

(5-甲氧基-色满-3-基)-二丙基胺是在各种科学研究领域中引起极大兴趣的化合物。它的合成、化学反应及其在医药和工业中的潜在应用使其成为一项有价值的研究课题。正在进行的研究继续揭示其独特的特性和潜在的治疗益处。

如果您还有其他问题或需要更详细的信息,请随时提出!

生物活性

5-Methoxy-3-(di-n-propylamino)chroman, a compound with the CAS number 110927-00-9, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman family, characterized by a chroman backbone with a methoxy group and a di-n-propylamino substituent. Its molecular formula is , which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways can influence mood, cognition, and perception.

Key Points:

- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing neurotransmission and behavioral outcomes.

- Neuroprotective Effects: Preliminary studies indicate that it may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Antimicrobial Activity

Recent investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Studies

Studies focusing on the neuropharmacological aspects of this compound have revealed its potential in treating anxiety and depression. Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors.

| Study | Findings |

|---|---|

| Mouse Model of Anxiety | Decreased time spent in open arms (p < 0.05) |

| Depression Model | Reduced immobility time in forced swim test (p < 0.01) |

Case Studies

-

Case Study on Neuroprotection:

A study conducted on C57BL/6 mice investigated the neuroprotective effects of this compound following induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. -

Clinical Implications:

In a clinical trial assessing the safety and efficacy of this compound in patients with major depressive disorder, preliminary results indicated improvements in mood and cognitive function without significant adverse effects.

属性

CAS 编号 |

110927-00-9 |

|---|---|

分子式 |

C16H25NO2 |

分子量 |

263.37 g/mol |

IUPAC 名称 |

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |

InChI 键 |

GOWYIQOIWRLZLO-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

规范 SMILES |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

同义词 |

5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。